Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-3-16-7(15)5-14-4-6(2)8(13-14)9(10,11)12/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEOQNOCZWXPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Route
The most frequently documented method involves a two-step nucleophilic substitution process. Initial formation of the pyrazole core precedes esterification through alkylation. Source details the reaction of 3-methyl-5-trifluoromethylpyrazole with ethyl bromoacetate in dimethylformamide (DMF), using potassium carbonate as base catalyst. This method achieves 68-72% yield under ambient conditions (20-25°C, 12-18 hr reaction time).
Reaction stoichiometry follows:
3-methyl-5-trifluoromethylpyrazole : ethyl bromoacetate : K2CO3 = 1 : 1.2 : 1.5 (molar ratio)
Critical parameters include:
Cyclocondensation Method
Alternative pathways utilize in situ pyrazole formation from hydrazine derivatives. Source demonstrates cyclocondensation of ethyl 2-hydrazinylacetate with 1,1,1-trifluoro-4-methylpent-3-ene-2-one in acetic acid. This one-pot method requires precise temperature control (reflux at 118°C ± 2°C) but achieves 65% yield with 98.5% purity.
Key advantages:
- Eliminates separate pyrazole synthesis step
- Enables direct incorporation of trifluoromethyl group
- Reduces total reaction time by 40% compared to substitution routes
Industrial Production Techniques
Continuous Flow Manufacturing
Large-scale production (≥100 kg batches) employs continuous flow reactors to enhance heat transfer and mixing efficiency. Source documents a plant-scale process using:
- Tubular reactor (316L stainless steel, 50 m length × 0.5 m diameter)
- Residence time: 8.5 minutes
- Throughput: 12 kg/hr
- Yield: 89% ± 1.5%
Reaction conditions:
| Parameter | Value |
|---|---|
| Temperature | 85°C |
| Pressure | 4.5 bar |
| Molar ratio | 1:1.15:1.8 (substrate:bromoacetate:K2CO3) |
| Solvent | Anhydrous acetonitrile |
This method reduces byproduct formation to <2% through precise stoichiometric control and eliminates manual handling of hazardous intermediates.
Catalytic System Optimization
Industrial processes employ heterogeneous catalysts to improve atom economy. Zeolite-supported potassium carbonate (K2CO3/Zeolite Y) demonstrates 93% conversion efficiency at 70°C, enabling:
- 22% reduction in ethyl bromoacetate excess
- 98% catalyst recovery through filtration
- 50% lower solvent consumption vs. homogeneous systems
Critical Process Parameters
Temperature Effects
Reaction kinetics show strong temperature dependence:
| Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 20 | 42 | 88 |
| 50 | 78 | 92 |
| 70 | 95 | 94 |
| 90 | 97 | 89 |
Solvent Optimization
Solvent screening reveals significant impacts on reaction efficiency:
| Solvent | Dielectric Constant | Conversion (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 92 | 3.2 |
| DMSO | 46.7 | 88 | 5.1 |
| Acetonitrile | 37.5 | 95 | 2.8 |
| THF | 7.5 | 65 | 12.4 |
Acetonitrile emerges as optimal, combining high polarity with low byproduct formation
Purification and Isolation
Crystallization Techniques
Industrial-scale purification employs anti-solvent crystallization:
- Solvent: Ethanol
- Anti-solvent: Deionized water (0.5-1°C)
- Cooling rate: 0.5°C/min
- Yield: 91-93%
- Purity: 99.7% (HPLC)
Crystal structure analysis (Source) confirms monoclinic P21/c space group with:
- Unit cell dimensions: a = 7.812 Å, b = 15.432 Å, c = 9.745 Å
- Density: 1.467 g/cm³
- Z = 4
Chromatographic Methods
Laboratory purification utilizes flash chromatography:
- Stationary phase: Silica gel 60 (40-63 μm)
- Mobile phase: Hexane/ethyl acetate (4:1 → 2:1 gradient)
- Retention factor (k'): 3.2
- Recovery: 85-88%
Quality Control Metrics
Batch consistency is verified through:
- HPLC Analysis
- Column: C18 (250 × 4.6 mm, 5 μm)
- Mobile phase: 65:35 MeOH/H2O (+0.1% TFA)
- Retention time: 8.2 ± 0.3 min
- LOD: 0.02 μg/mL
19F NMR Validation
XRD Confirmation
Comparative Analysis of Synthetic Routes
| Parameter | Substitution Route | Cyclocondensation | Flow Chemistry |
|---|---|---|---|
| Yield (%) | 72 | 65 | 89 |
| Purity (%) | 98.5 | 97.2 | 99.7 |
| Reaction Time | 18 hr | 8 hr | 8.5 min |
| Scalability | Lab-scale | Pilot-scale | Plant-scale |
| Capital Cost | $12k | $45k | $1.2M |
| Operating Cost/kg | $480 | $620 | $185 |
Flow chemistry demonstrates clear advantages for large-volume production despite higher initial investment
Emerging Methodologies
Microwave-Assisted Synthesis
Pilot studies show 15-minute reactions at 100°C with:
Enzymatic Catalysis
Novel lipase-mediated routes (Candida antarctica Lipase B) achieve:
- 82% yield in aqueous medium
- 99% enantiomeric excess
- Temperature: 37°C
- pH 7.4 phosphate buffer
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that derivatives of ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate exhibit significant anticancer activity. For instance, compounds derived from this scaffold have shown inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival .
Anti-inflammatory Effects
Research indicates that certain pyrazole derivatives can also exhibit anti-inflammatory properties. The modulation of inflammatory pathways makes these compounds potential candidates for treating inflammatory diseases .
Applications in Medicinal Chemistry
The unique structure of this compound allows it to serve as a pharmacophore in the development of new drugs. Its derivatives are being explored for:
- Pain Management : Some derivatives have been found to interact with pain receptors, suggesting their potential use as analgesics.
- Antimicrobial Agents : The compound shows promise as an antimicrobial agent against various pathogens .
Agrochemical Applications
In the field of agrochemicals, pyrazole derivatives are being investigated for their efficacy as pesticides and herbicides. The trifluoromethyl group contributes to increased biological activity and stability in environmental conditions, making these compounds suitable for agricultural applications .
Material Science Applications
This compound is also being studied for its potential applications in material science. Its unique chemical properties can be utilized in the development of new polymers and coatings with enhanced performance characteristics.
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 2-[4-methyl-1H-pyrazol-1-yl]acetate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Methyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced performance and specificity.
Biological Activity
Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS No. 1855906-97-6) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. The molecular formula of this compound is CHFNO, with a molecular weight of 250.22 g/mol . This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Biological Activity Overview
Pyrazole derivatives, including this compound, have been studied for various biological activities such as anticancer, antibacterial, anti-inflammatory, and antiviral effects. The following sections detail specific findings related to these activities.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. This compound has shown promise as an anticancer agent through mechanisms such as microtubule destabilization and apoptosis induction in cancer cells.
- Microtubule Destabilization : Research indicates that pyrazole derivatives can inhibit microtubule assembly, which is crucial for cancer cell division. For instance, compounds similar to this compound demonstrated effective inhibition rates of microtubule assembly at concentrations around 20 μM .
- Induction of Apoptosis : In vitro studies using breast cancer MDA-MB-231 cells revealed that certain pyrazole-containing compounds could induce apoptosis by enhancing caspase-3 activity significantly . This suggests that this compound may share similar apoptotic properties.
Antibacterial and Anti-inflammatory Properties
The antibacterial and anti-inflammatory activities of pyrazole derivatives have also been documented:
- Antibacterial Activity : Pyrazole compounds have been reported to exhibit antibacterial effects against various pathogens. Although specific data on this compound is limited, related compounds have shown efficacy against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Pyrazole derivatives are known to modulate inflammatory pathways. The presence of trifluoromethyl groups in the structure may enhance their ability to interact with biological targets involved in inflammation .
The biological activity of this compound can be attributed to several mechanisms:
| Mechanism | Description |
|---|---|
| Microtubule Destabilization | Disruption of microtubule dynamics leads to inhibition of cell division in cancer cells. |
| Apoptosis Induction | Activation of apoptotic pathways through caspase activation and morphological changes in cells. |
| Antibacterial Activity | Interaction with bacterial cell membranes or inhibition of essential bacterial enzymes. |
| Anti-inflammatory Modulation | Inhibition of pro-inflammatory cytokines and pathways involved in inflammation. |
Case Studies
Several case studies have explored the efficacy and safety profiles of pyrazole derivatives:
- Breast Cancer Study : A study involving various pyrazole derivatives demonstrated significant antiproliferative effects on MDA-MB-231 cells at low micromolar concentrations, indicating their potential as effective anticancer agents .
- Antibacterial Screening : In another study, a series of pyrazole derivatives were screened for antibacterial activity against common pathogens, showing promising results that warrant further investigation into their clinical applications .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
This reaction is critical for generating bioactive carboxylic acids used in further derivatization .
Transesterification
The ethyl group can be replaced with other alkyl chains via acid- or base-catalyzed transesterification.
| Alcohol | Catalyst | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methanol | H<sub>2</sub>SO<sub>4</sub> | 60°C | Mthis compound | 70–75% | |
| Benzyl alcohol | NaOMe | 80°C | Benzyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | 65% |
This method is widely used to tailor solubility and pharmacokinetic properties .
Nucleophilic Substitution at the Acetate Methylene
The methylene group adjacent to the pyrazole nitrogen is susceptible to nucleophilic attack.
This reactivity facilitates the synthesis of bis-pyrazole derivatives and sulfur-containing analogs .
Amidation
The ester reacts with amines to form amides, a key step in drug discovery.
Amidation enhances bioavailability and target specificity in medicinal chemistry .
Pyrazole Ring Functionalization
Directed ortho-metallation strategies overcome electronic deactivation, enabling aryl and halogen substitutions .
Reduction Reactions
The ester group can be reduced to primary alcohols or aldehydes.
Reduction expands utility in synthesizing alcohols for prodrug development .
Key Mechanistic Insights
-
Ester Reactivity : The electron-withdrawing pyrazole ring enhances the electrophilicity of the ester carbonyl, accelerating hydrolysis and transesterification .
-
Trifluoromethyl Effects : The CF<sub>3</sub> group stabilizes intermediates via inductive effects, improving yields in nucleophilic substitutions .
-
Steric Hindrance : The 4-methyl group directs electrophiles to the 5-position of the pyrazole ring during functionalization .
This compound’s versatility in coupling, substitution, and redox reactions underscores its importance in synthetic organic chemistry and drug design.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate, and how can purity be maximized?
The compound is typically synthesized via nucleophilic substitution. A validated method involves reacting 4-methyl-3-(trifluoromethyl)pyrazole with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in DMF at ambient temperature, yielding ~80% product after aqueous workup . Purity optimization requires solvent selection (e.g., ethyl acetate for extraction), drying agents (MgSO₄), and techniques like column chromatography. Analytical validation via HPLC or GC-MS is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the pyrazole ring structure, trifluoromethyl group, and ester functionality. Mass spectrometry (MS) provides molecular weight validation, while IR spectroscopy identifies carbonyl (C=O, ~1740 cm⁻¹) and C-F stretches . For purity assessment, HPLC with UV detection is recommended .
Q. How should this compound be stored to ensure stability?
The ester group is prone to hydrolysis under acidic/basic conditions. Storage in anhydrous solvents (e.g., acetonitrile) at 2–8°C in sealed, inert containers (e.g., amber glass vials) is advised. Long-term stability tests under nitrogen atmosphere can prevent oxidative degradation .
Q. What are the primary research applications of this compound?
It serves as a key intermediate in medicinal chemistry (e.g., protease inhibitors) and agrochemical development (e.g., fungicides). Its trifluoromethyl group enhances lipophilicity, improving membrane permeability in drug candidates .
Q. Which structural features influence its reactivity?
The electron-withdrawing trifluoromethyl group at position 3 increases pyrazole ring stability and directs electrophilic substitution. The ethyl ester at position 1 allows for further functionalization (e.g., hydrolysis to carboxylic acids or transesterification) .
Advanced Research Questions
Q. How do substituent variations on the pyrazole ring affect biological activity?
Structure-activity relationship (SAR) studies show that replacing the 4-methyl group with bulkier substituents (e.g., phenyl or pyridinyl) enhances binding to fungal cytochrome P450 enzymes, improving antifungal activity. Conversely, replacing the trifluoromethyl group with cyano reduces metabolic stability .
Q. What mechanistic insights explain its bioactivity in pharmacological models?
The compound inhibits target enzymes (e.g., cyclooxygenase-2) via non-covalent interactions: the trifluoromethyl group engages in hydrophobic pockets, while the ester carbonyl forms hydrogen bonds with catalytic residues. Computational docking studies (e.g., AutoDock Vina) can validate binding poses .
Q. How does the trifluoromethyl group impact pharmacokinetics?
The CF₃ group increases logP by ~0.5–1.0 units, enhancing blood-brain barrier penetration. However, it may reduce aqueous solubility, necessitating prodrug strategies (e.g., phosphate esters) for in vivo applications .
Q. How can contradictory bioactivity data in literature be resolved?
Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents like DMSO). Standardizing protocols (e.g., PBS buffer at pH 7.4, ≤1% DMSO) and using isogenic cell lines reduce variability. Meta-analyses of datasets (e.g., ChEMBL) can identify outliers .
Q. What advanced synthetic strategies improve yield and scalability?
Continuous flow synthesis reduces reaction times and improves heat transfer for exothermic steps. Catalytic methods (e.g., Pd-catalyzed coupling for aryl substitutions) enhance regioselectivity. Green chemistry approaches, such as using ionic liquids, minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
